5,6-Dimethyl-1,10-phenanthroline
Overview
Description
5,6-Dimethyl-1,10-phenanthroline is a chemical compound with the molecular formula C14H12N2 . It forms iron(II)-phenanthroline complexes and their gas-phase stabilities have been investigated in an electrospray ionization mass spectrometer .
Synthesis Analysis
5,6-Dimethyl-1,10-phenanthroline has been employed as a ligand in the preparation of novel tetrahedral copper(I) mixed-ligand complexes . It can also be synthesized from 5,6-dimethylquinolin-8-amine and Glycerol .Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-1,10-phenanthroline is available as a 2D Mol file or as a computed 3D SD file . The N—C—C—N torsion angle is close to the ideal value of 0° as expected .Chemical Reactions Analysis
5,6-Dimethyl-1,10-phenanthroline forms complexes with transition metals, leading to the catalytic oxidation of NADH at low overpotential . It has also been used in the synthesis of platinum(IV) derivatives .Physical And Chemical Properties Analysis
5,6-Dimethyl-1,10-phenanthroline has a molecular weight of 208.2585 . Its melting point is 266-269 °C (lit.) .Scientific Research Applications
DNA Binding and Biological Activity
- Platinum(II) Complexes Incorporating 5,6-Dimethyl-1,10-phenanthroline : Studies on platinum(II) complexes that include 5,6-dimethyl-1,10-phenanthroline have demonstrated significant biological activity, particularly against L1210 Murine leukemia cells. These compounds show varying cytotoxicities based on their structure, with some methylated derivatives displaying greater biological activity compared to others (Brodie, Collins, & Aldrich-Wright, 2004).
Antitumor Agents
- Multimodal Mechanism of Action in Antitumor Agents : Research indicates that certain platinum antitumor agents containing 5,6-dimethyl-1,10-phenanthroline display potent cytotoxic effects in cancer cells through a multimodal mechanism of action. This includes DNA damage, mitochondrial membrane potential reduction, and changes in the organization of the cytoskeleton (Kostrhunova et al., 2019).
Molecular Self-Assembly
- Self-Assembled Monolayers on Gold Substrates : The compound has been used in the formation of self-assembled monolayers on gold substrates. This involves the intercalation of the phenanthrolyl group directly into the stacks, showcasing its potential in nanotechnology applications (Domínguez, Echegoyen, Cunha, & Tao, 1998).
Interaction with Other Compounds
- Interactions with L-glutathione and L-methionine : The interaction of certain platinum(II)-based DNA intercalators containing 5,6-dimethyl-1,10-phenanthroline with reduced L-glutathione and L-methionine has been studied, providing insights into their degradation and potential biological implications (Kemp, Wheate, Pisani, & Aldrich-Wright, 2008).
Electrochemical and Spectroscopic Properties
- Electrochemical and Spectroscopic Characterization : The compound's properties have been characterized using various techniques like mass spectrometry and NMR, revealing its potential in the development of electrochemical sensors (Nycz et al., 2019).
DNA Binding of Ruthenium(II) Complexes
- Role in DNA Binding : Studies on mixed ligand Ruthenium(II) complexes have revealed that the hydrophobicity of 5,6-dimethyl-1,10-phenanthroline plays a critical role in DNA binding, affecting the affinity and interaction modes with DNA (Maheswari et al., 2006).
Conformational Transitions in DNA
- Inducing Conformational Transitions in DNA : The compound has been shown to induce a significant conformational transition from B to Z DNA, highlighting its potential in understanding and manipulating DNA structures (Mahadevan & Palaniandavar, 1998).
properties
IUPAC Name |
5,6-dimethyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQDJPJBCQFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062772 | |
Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [Alfa Aesar MSDS] | |
Record name | 5,6-Dimethyl-1,10-phenanthroline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11247 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
5,6-Dimethyl-1,10-phenanthroline | |
CAS RN |
3002-81-1 | |
Record name | 5,6-Dimethyl-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3002-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.183 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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